Methyl 3-(methylamino)thietane-3-carboxylate
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Overview
Description
Methyl 3-(methylamino)thietane-3-carboxylate is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of methyl 3-(methylamino)thietane-3-carboxylate can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Methyl 3-(methylamino)thietane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-(methylamino)thietane-3-carboxylate has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of sulfur-containing compounds . In biology and medicine, it is studied for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Methyl 3-(methylamino)thietane-3-carboxylate can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes . These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of this compound make it a valuable compound for research and development .
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl 3-(methylamino)thietane-3-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 |
InChI Key |
RMVDLYFBIDQZJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)OC |
Origin of Product |
United States |
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